molecular formula C10H16N2O B13601923 5-(Cyclohexylmethyl)isoxazol-3-amine

5-(Cyclohexylmethyl)isoxazol-3-amine

Cat. No.: B13601923
M. Wt: 180.25 g/mol
InChI Key: CLSVNDORTWGRNS-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)isoxazol-3-amine is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . This compound, with the molecular formula C10H16N2O, has garnered interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . One common method involves the reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The focus is often on optimizing reaction conditions to increase yield and reduce costs, which may involve the use of continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethyl)isoxazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-(Cyclohexylmethyl)isoxazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Cyclohexylmethyl)isoxazol-3-amine include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclohexylmethyl group, which can impart different chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for diverse scientific investigations .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-(cyclohexylmethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H16N2O/c11-10-7-9(13-12-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,11,12)

InChI Key

CLSVNDORTWGRNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=NO2)N

Origin of Product

United States

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